molecular formula C16H27ClN2O B1391300 (4-Methoxy-benzyl)-(1,2,5-trimethyl-piperidin-4-YL)-amine hydrochloride CAS No. 1217661-35-2

(4-Methoxy-benzyl)-(1,2,5-trimethyl-piperidin-4-YL)-amine hydrochloride

Cat. No. B1391300
M. Wt: 298.8 g/mol
InChI Key: KMLMRZXMWBVJEZ-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of 4-Methoxybenzyl alcohol and piperidine . 4-Methoxybenzyl alcohol is used in the preparation of semiconductors, nanosheets, and nanocrystals . It’s also used as a reagent for various chemical organic reactions .


Chemical Reactions Analysis

4-Methoxybenzyl alcohol is used as a reagent for various chemical organic reactions . It’s also used in the synthesis of quinolines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methoxybenzyl alcohol, a related compound, are as follows: it’s a liquid with a refractive index of 1.548 (lit.), a boiling point of 117-118 °C/14 mmHg (lit.), a melting point of -1 °C (lit.), and a density of 1.155 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Radioligand Development

  • Matarrese et al. (2000) synthesized (3-Methoxy-naphthalen)2-yl-(1-benzyl-piperidin)4-yl-acetate (SB-235753) for potential use as a radioligand to assess Dopamine D4 receptors in vivo with positron emission tomography (PET). However, their studies indicated that it might not be suitable for this purpose due to rapid metabolism in rats (Matarrese et al., 2000).

Pharmaceutical Synthesis

  • Shi et al. (2015) developed a pharmaceutical manufacturing process involving N-benzylation for the large-scale preparation of a compound related to (4-Methoxy-benzyl)-(1,2,5-trimethyl-piperidin-4-YL)-amine hydrochloride. This showcases its utility in pharmaceutical synthesis (Shi et al., 2015).

Antimicrobial Activity Studies

  • Dyusebaeva et al. (2017) investigated the antimicrobial activity of 1,2,5-trimethylpiperidin-4-ols derivatives, suggesting potential antimicrobial applications for compounds structurally related to (4-Methoxy-benzyl)-(1,2,5-trimethyl-piperidin-4-YL)-amine hydrochloride (Dyusebaeva et al., 2017).

Serotonin Receptor Agonist Research

  • Vanover et al. (2004) characterized a compound structurally similar to (4-Methoxy-benzyl)-(1,2,5-trimethyl-piperidin-4-YL)-amine hydrochloride, examining its potential as a selective serotonin (5-HT2A) receptor inverse agonist. This indicates the relevance of such compounds in neuropsychopharmacology (Vanover et al., 2004).

Catalysis and Synthesis

  • Utsunomiya and Hartwig (2003) reported a ruthenium-catalyzed hydroamination process involving piperidine, which is structurally similar to the compound . This highlights its potential use in advanced catalysis and organic synthesis (Utsunomiya & Hartwig, 2003).

Organic Synthesis and Chemical Properties

  • Various studies have focused on the synthesis and properties of compounds containing piperidine and benzyl groups, such as the work by Krasnaya et al. (2011) and Veselov et al. (2009). These studies provide insights into the chemical properties and synthesis methodologies for compounds structurally related to (4-Methoxy-benzyl)-(1,2,5-trimethyl-piperidin-4-YL)-amine hydrochloride (Krasnaya et al., 2011); (Veselov et al., 2009).

Safety And Hazards

4-Methoxybenzyl alcohol may cause skin irritation, allergic skin reaction, and serious eye irritation. It’s harmful to aquatic life .

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1,2,5-trimethylpiperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O.ClH/c1-12-11-18(3)13(2)9-16(12)17-10-14-5-7-15(19-4)8-6-14;/h5-8,12-13,16-17H,9-11H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLMRZXMWBVJEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(CN1C)C)NCC2=CC=C(C=C2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxy-benzyl)-(1,2,5-trimethyl-piperidin-4-YL)-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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